Cyclosomatostatin
Overview
Description
Synthesis Analysis
The synthesis of cyclosomatostatin analogs involves complex chemical processes that start with protected natural amino acids. For example, the synthesis of the cyclo-β-tetrapeptide, a prospective somatostatin mimic, involves homologation of N-protected amino acids, followed by coupling and cyclization processes. This procedure results in compounds with micromolar affinities to human somatostatin receptors, demonstrating the feasibility of mimicking natural peptide hormones with small peptides (Gademann, Ernst, Seebach, & Hoyer, 2000).
Molecular Structure Analysis
Nuclear magnetic resonance (NMR) and other spectroscopic methods are pivotal in determining the molecular structure of cyclosomatostatin analogs. The structure of these compounds, as determined by NMR, often reveals intricate details such as transannular hydrogen bonds that divide the macrocyclic ring, forming specific geometries essential for their biological activity. For example, cyclosomatostatin analogs may form a ten- and a twelve-membered H-bonded ring, a structure that mimics or is superimposable on an alpha-peptide beta-turn (Gademann et al., 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of cyclosomatostatin analogs are closely tied to their molecular structure. These peptides are designed to be stable to mammalian peptidases, which is critical for their potential therapeutic applications. The introduction of non-natural amino acids and the creation of cyclic structures contribute to this stability and influence their interaction with somatostatin receptors. The selective binding and inhibition of specific somatostatin receptors highlight the chemical specificity of these analogs (Gademann et al., 2000).
Physical Properties Analysis
The physical properties of cyclosomatostatin analogs, such as solubility, play a crucial role in their biological function and potential as therapeutic agents. Solubility enhancements are often necessary for the purification and application of these peptides. Techniques such as liquid chromatography are used to purify cyclosomatostatin analogs, which can have significant implications for their bioavailability and therapeutic efficacy (Gademann et al., 2000).
Chemical Properties Analysis
Cyclosomatostatin analogs exhibit a range of chemical properties that influence their interaction with somatostatin receptors and their overall biological activity. The precise arrangement of amino acids and the cyclic structure of these analogs are essential for their function as receptor-specific peptides, making them suitable as receptor-targeted agents for imaging and therapy. Their ability to specifically bind to somatostatin receptors while being stable against enzymatic degradation highlights their therapeutic potential (Licha et al., 2001).
Scientific Research Applications
Hormonal Regulation : Cyclosomatostatin has shown potency equal to or greater than somatostatin in inhibiting the release of growth hormone, glucagon, and insulin (Veber et al., 1981). Additionally, an analog of cyclosomatostatin, Cyclosomatostatin II, was found to be 50-100 times more potent than somatostatin and improved control of postprandial hyperglycemia in diabetic animals when combined with insulin (Veber et al., 1984).
Cancer Research : Certain cyclic somatostatin analogues, including cyclosomatostatin, showed high antiproliferative effects in in vitro assays with A431 cancer cells (Sukopp et al., 2005).
Neuroscience and Neurology : Cyclosomatostatin was found to inhibit the potentiating effect of somatostatin on dopaminergic pivoting in rats, suggesting a role in dopaminergic systems (Ikeda et al., 2009). Additionally, it was shown that cyclosomatostatin and histamine together could induce catalepsy in older rats, which may have implications for Parkinson's disease (Ionov & Turgeneva, 2015).
Inflammation and Pain Management : An N-Methylated cyclic peptide analogue of cyclosomatostatin showed potent inhibitory action on sensory neuropeptide release and acute neurogenic inflammatory response (Chatterjee et al., 2011).
Pharmacological Development : Cyclosomatostatin analogs were found to bind specifically to pI 6.1 carboxylesterase of rat liver cells, which may account for their specific binding to plasma membranes, suggesting potential applications in drug development (Wenzel et al., 1995).
properties
IUPAC Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHQZYJGWGAKN-ZUWUZHNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004468 | |
Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclosomatostatin | |
CAS RN |
84211-54-1 | |
Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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